Cas no 899214-54-1 (2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide)

2-(2,3-Dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide is a specialized heterocyclic compound featuring a tetrahydropyrazine core with a phenyl substituent and an acetamide linkage to a 3-methylphenyl group. This structure suggests potential utility in pharmaceutical or agrochemical research, particularly due to the presence of the dioxo-tetrahydropyrazine moiety, which may confer reactivity or biological activity. The compound’s well-defined molecular architecture allows for precise modifications, making it a candidate for structure-activity relationship studies. Its synthesis and purity are critical for reproducible applications in medicinal chemistry or material science. Further investigation into its physicochemical properties and stability is recommended for targeted use.
2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide structure
899214-54-1 structure
Product Name:2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide
CAS No:899214-54-1
MF:C19H17N3O3
MW:335.356584310532
CID:6519997
Update Time:2025-09-27

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide
    • 1(2H)-Pyrazineacetamide, 3,4-dihydro-N-(3-methylphenyl)-2,3-dioxo-4-phenyl-
    • Inchi: 1S/C19H17N3O3/c1-14-6-5-7-15(12-14)20-17(23)13-21-10-11-22(19(25)18(21)24)16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23)
    • InChI Key: LRYFUIYWNCFAKL-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC(NC2=CC=CC(C)=C2)=O)C=CN(C2=CC=CC=C2)C1=O

Experimental Properties

  • Density: 1.321±0.06 g/cm3(Predicted)
  • pka: 13.17±0.70(Predicted)

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide Pricemore >>

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Additional information on 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide

Recent Advances in the Study of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide (CAS: 899214-54-1)

The compound 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide (CAS: 899214-54-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, biological activity, and mechanistic insights, providing a comprehensive overview for researchers and industry professionals.

Recent studies have focused on the optimization of synthetic routes for 899214-54-1, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that reduces the number of steps and minimizes byproduct formation. This advancement not only enhances the scalability of production but also ensures consistent quality for preclinical and clinical studies.

In terms of biological activity, 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide has demonstrated promising results as a modulator of inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibitory effects on key pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. These findings suggest potential applications in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Mechanistic investigations have revealed that 899214-54-1 interacts with the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses. Structural-activity relationship (SAR) studies have identified the importance of the phenyl and methylphenyl groups in maintaining high binding affinity to target proteins. Further computational modeling and crystallographic analyses are underway to elucidate the precise binding mode and optimize the compound's pharmacokinetic properties.

Despite these promising developments, challenges remain in the clinical translation of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide. Issues such as bioavailability and metabolic stability need to be addressed through formulation strategies and structural modifications. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, 899214-54-1 represents a compelling candidate for further development in the pharmaceutical industry. Its dual role as an anti-inflammatory agent and potential applicability in other therapeutic areas underscores the need for continued investment in research and development. Collaborative efforts between academia and industry will be essential to fully realize its therapeutic potential.

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